Nickel(II) Complex Acid Dissociation vs. Phenylbiguanide
The bis-complex of nickel(II) with N1-(4-methoxyphenyl)biguanide dissociates approximately 3.3-fold faster in aqueous hydrochloric acid than the corresponding N1-phenylbiguanide complex under identical conditions. This rate enhancement is attributed to the electron-donating methoxy group, which increases electron density at the coordinating nitrogen atoms (N1 and N5), facilitating protonation and subsequent metal-ligand bond cleavage [1].
| Evidence Dimension | Pseudo-first-order rate constant for acid-catalyzed dissociation (first step, k'r) at 25 °C |
|---|---|
| Target Compound Data | k'r = 11.10 × 10⁻³ M⁻¹ s⁻¹ (for Ni(MeO-PhbigH)₂²⁺) |
| Comparator Or Baseline | k'r = 3.40 × 10⁻³ M⁻¹ s⁻¹ (for Ni(PhbigH)₂²⁺, unsubstituted phenylbiguanide complex) |
| Quantified Difference | 3.3-fold faster dissociation rate for the methoxy derivative |
| Conditions | Aqueous HCl medium (0.01–0.035 mol dm⁻³), ionic strength I = 0.1 mol dm⁻³ (HCl + KCl), complex concentration 0.002 mol dm⁻³, monitored by stopped-flow spectrophotometry at 460 nm |
Why This Matters
For researchers designing metal-biguanide coordination complexes or studying ligand exchange phenomena, this kinetic differentiation dictates that p-methoxyphenylbiguanide cannot serve as a direct substitute for phenylbiguanide without recalibrating experimental timeframes and stability expectations.
- [1] Guha S, Banerjea D. Kinetics and mechanism of dissociation of some para-substituted phenylbiguanide complexes of nickel(II) in aqueous hydrochloric acid. Indian Journal of Chemistry, Vol. 30A, March 1991, pp. 269-271. View Source
